molecular formula C13H17N3O2 B2936479 1-Benzoylpiperidine-4-carbohydrazide CAS No. 521289-77-0

1-Benzoylpiperidine-4-carbohydrazide

Cat. No. B2936479
M. Wt: 247.298
InChI Key: QQOCLRWDVTVYLB-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H17N3O2 . It is used in laboratory settings .


Molecular Structure Analysis

The InChI code for 1-Benzoylpiperidine-4-carbohydrazide is 1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 1-Benzoylpiperidine-4-carbohydrazide is 247.3 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Organic Chemistry

    • 1-Benzoylpiperidine-4-carbohydrazide is a type of carbohydrazide . Carbohydrazides and their Schiff bases are important classes of heterocycles that are employed in the area of organic chemistry .
    • Carbohydrazides have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .
    • The synthesis of carbohydrazides involves hydrazinolysis .
    • The results of these studies have shown that carbohydrazides can potentially be bioactive compounds .
  • Pharmaceutical Chemistry

    • Acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones gave the corresponding heterocyclic carbohydrazides .
    • Conversion of these compounds into the versatile carbohydrazide derivatives was undertaken .
    • These compounds could potentially be used in the development of new pharmaceuticals .

Safety And Hazards

The safety data sheet for 1-Benzoylpiperidine-4-carbohydrazide suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin, eyes, or if ingested, medical attention should be sought immediately .

properties

IUPAC Name

1-benzoylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCLRWDVTVYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidine-4-carbohydrazide

Synthesis routes and methods I

Procedure details

To a suspension of (±)-methyl 1-benzoyl-4-piperidinecarboxylate (502 mg, 2.03 mmol) in MeOH (10 mL) was added hydrazine hydrate (1.6 mL). After stirring for 24 h at rt, the reaction mixture and water (40 mL) was added. After washing with Et2O (2×20 mL), the aqueous layer was evaporated off under vacuo. The title compound was obtained as an amorphous beige solid (469 mg, 93%) in a 91.0% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
502 mg
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reactant
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10 mL
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1.6 mL
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40 mL
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reactant
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Name
Yield
93%

Synthesis routes and methods II

Procedure details

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